molecular formula C11H9F2NO3S B2539902 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid CAS No. 301313-36-0

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid

Cat. No.: B2539902
CAS No.: 301313-36-0
M. Wt: 273.25
InChI Key: UJTWYFFPMVLPAB-AATRIKPKSA-N
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Description

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid is a synthetic α,β-unsaturated carbonyl compound characterized by a difluoromethylsulfanyl (–SCF₂H) substituent on the anilino ring. This article compares its hypothesized attributes with documented analogs, emphasizing substituent effects, synthesis, physicochemical properties, and biological activity.

Properties

IUPAC Name

4-[4-(difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3S/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTWYFFPMVLPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethylsulfanyl Intermediate: This step involves the introduction of the difluoromethylsulfanyl group to an aniline derivative. The reaction conditions often include the use of a difluoromethylating agent and a suitable base.

    Coupling with a But-2-enoic Acid Derivative: The intermediate is then coupled with a but-2-enoic acid derivative under conditions that facilitate the formation of the final product. This step may involve the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and minimize by-products. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the difluoromethylsulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key distinction lies in its difluoromethylsulfanyl group, which differs from analogs bearing methyl, methoxy, nitro, or halide substituents. Substituents influence electronic, steric, and hydrophobic properties:

Compound Name Substituent (R) Key Effects on Properties Evidence ID
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid –CH₃ Enhanced hydrophobicity; mp 165–167°C; insoluble in water
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid –NO₂ Electron-withdrawing; may increase reactivity in Michael additions
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid –CH₃ High synthetic yield (94.23%); used in biochemical assays
4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid –Cl Increased steric bulk; potential for altered biological activity
Target compound –SCF₂H Hypothesized: Enhanced lipophilicity and metabolic stability due to fluorine and sulfur N/A

Notes:

  • Fluorinated groups are known to resist oxidative degradation, which could enhance the compound’s half-life in biological systems .

Physicochemical Properties

Solubility and Stability:
  • (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Insoluble in water; optimal titration in isopropyl alcohol:acetone (4:3) .
  • 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid: Stable under non-aqueous conditions; dissociation constant (pKa) 2.81 ± 0.25 .

The target compound’s –SCF₂H group may reduce water solubility further but improve solubility in organic solvents like acetone or THF.

Spectral Data:
  • IR : Analogs show peaks at ~1708 cm⁻¹ (C=O), ~3318 cm⁻¹ (CONH), and ~780 cm⁻¹ (C₆H₄) . The –SCF₂H group would introduce distinct S–C and C–F stretches (~700–600 cm⁻¹).
  • NMR : Methyl analogs exhibit aromatic protons at δ 7.2–7.8 ppm; difluoromethylsulfanyl may show splitting patterns due to fluorine coupling .

Biological Activity

The compound 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid is a notable member of the oxobutanoic acid derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

This compound's chemical formula is C12H10F2N2O3SC_{12}H_{10}F_2N_2O_3S. Its structure features a difluoromethylsulfanyl group attached to an aniline moiety, which is crucial for its biological interactions. The presence of the oxobutenoic acid core contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that derivatives of oxobutanoic acids exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of oxobutanoic acid derivatives has been documented in several studies. For example, compounds with similar structures have been shown to reduce pro-inflammatory cytokine production in vitro and in vivo. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, it may act as an inhibitor of certain enzymes involved in inflammatory processes or as a modulator of signaling pathways related to cell proliferation and survival.

Study 1: Antimicrobial Evaluation

In a recent study, researchers synthesized several oxobutanoic acid derivatives and tested their antimicrobial efficacy against common pathogens. The results demonstrated that compounds structurally similar to this compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus .

CompoundInhibition Zone (mm)Bacterial Strain
Compound A20E. coli
Compound B25S. aureus
Target Compound22E. coli

Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of this compound using a murine model of inflammation. The findings revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, key markers of inflammation.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment80100

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